molecular formula C10H7ClN2O2S2 B2586598 N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 864941-20-8

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No. B2586598
M. Wt: 286.75
InChI Key: WZZPASXPWKCZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Scientific Research Applications

Synthesis and Anticancer Activity

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds show good inhibitory activity against several cell lines, particularly when containing thiazolidinone rings or thiosemicarbazide moieties, suggesting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Radiosensitizers and Cytotoxins

Derivatives of N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide have been explored as radiosensitizers and selective cytotoxins. Some derivatives exhibit radiosensitizing activity in hypoxic mammalian cells and demonstrate potential as bioreductively activated cytotoxins, highlighting their utility in enhancing radiotherapy effectiveness (Threadgill et al., 1991).

Antimicrobial and Antibiofilm Properties

Thiourea derivatives, including those with the core structure of N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide, have shown significant antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Their efficacy is particularly noted in combating biofilm formation, which is a major challenge in treating infections (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPASXPWKCZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide

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